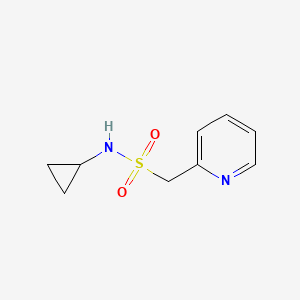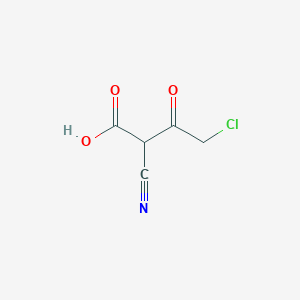
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid is a chiral compound with significant importance in various scientific fields It is known for its unique structural properties, which include a methoxy group attached to a naphthalene ring and a propionic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid typically involves several steps, starting from commercially available precursors. One common method includes the alkylation of 2-naphthol with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are also common to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as aldehydes, ketones, alcohols, and halogenated compounds.
科学研究应用
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
相似化合物的比较
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid can be compared with other similar compounds, such as:
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A non-steroidal anti-inflammatory drug with a similar naphthalene structure.
Ketoprofen: A propionic acid derivative used for its analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for selective biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(2S)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
InChI 键 |
PATHKUFURGNLJU-AWEZNQCLSA-N |
手性 SMILES |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
规范 SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


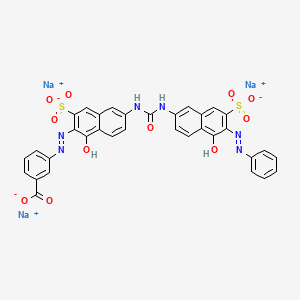


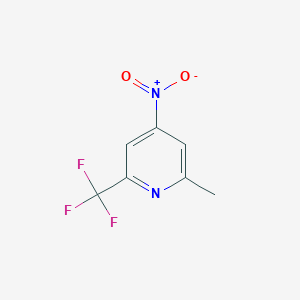
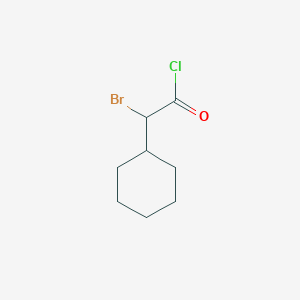
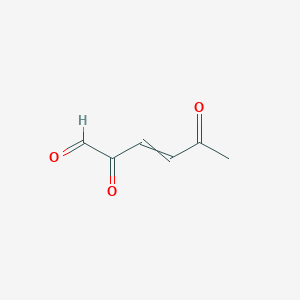
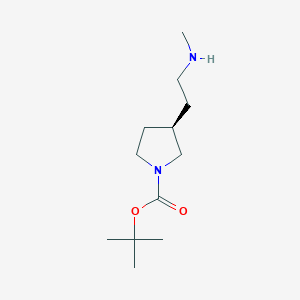
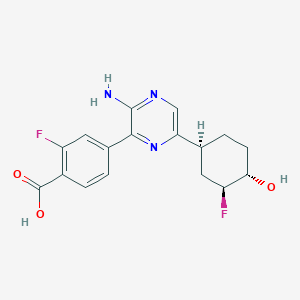


![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

